Cas no 405905-18-2 (2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate)

2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate is a structurally complex organic compound featuring a naphthalene-imine core conjugated with a 3,5-dinitrobenzoate ester group. This compound exhibits potential utility in materials science and synthetic chemistry due to its extended π-conjugation, which may enhance electronic properties for applications such as organic semiconductors or photoresponsive materials. The presence of nitro groups contributes to its electron-accepting characteristics, while the imine linkage offers reactivity for further functionalization. Its crystalline nature and defined molecular structure make it suitable for X-ray crystallography studies or as a building block in supramolecular chemistry. Careful handling is advised due to the nitro functionalities, which may pose stability concerns under certain conditions.
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate structure
405905-18-2 structure
Product name:2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
CAS No:405905-18-2
MF:C24H15N3O6
MW:441.392405748367
CID:5818574
PubChem ID:5203114

2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • (E)-2-((naphthalen-1-ylimino)methyl)phenyl 3,5-dinitrobenzoate
    • Phenol, 2-[(1-naphthalenylimino)methyl]-, 1-(3,5-dinitrobenzoate)
    • AKOS024578636
    • 405905-18-2
    • F0483-0030
    • Oprea1_438270
    • [2-(naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate
    • 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
    • Oprea1_748923
    • Inchi: 1S/C24H15N3O6/c28-24(18-12-19(26(29)30)14-20(13-18)27(31)32)33-23-11-4-2-7-17(23)15-25-22-10-5-8-16-6-1-3-9-21(16)22/h1-15H
    • InChI Key: NBFSSJCVZYMBBL-UHFFFAOYSA-N
    • SMILES: C1(OC(=O)C2=CC([N+]([O-])=O)=CC([N+]([O-])=O)=C2)=CC=CC=C1C=NC1=C2C(C=CC=C2)=CC=C1

Computed Properties

  • Exact Mass: 441.09608521g/mol
  • Monoisotopic Mass: 441.09608521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 726
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 130Ų
  • XLogP3: 5.5

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 689.4±55.0 °C(Predicted)
  • pka: 2.81±0.50(Predicted)

2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0483-0030-1mg
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
405905-18-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0483-0030-25mg
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
405905-18-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0483-0030-10mg
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
405905-18-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0483-0030-5μmol
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
405905-18-2 90%+
5μl
$63.0 2023-05-17
A2B Chem LLC
BA84830-100mg
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
405905-18-2
100mg
$697.00 2024-04-20
A2B Chem LLC
BA84830-5mg
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
405905-18-2
5mg
$272.00 2024-04-20
Life Chemicals
F0483-0030-3mg
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
405905-18-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0483-0030-2μmol
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
405905-18-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0483-0030-2mg
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
405905-18-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0483-0030-20mg
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
405905-18-2 90%+
20mg
$99.0 2023-05-17

Additional information on 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate

Professional Introduction to 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate (CAS No. 405905-18-2)

2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate

is a sophisticated organic compound characterized by its intricate molecular structure and potential applications in the field of pharmaceutical chemistry. This compound, identified by the CAS number 405905-18-2, has garnered attention due to its unique chemical properties and the promising avenues it opens for further research and development.

The molecular framework of 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate consists of a phenyl ring linked to a naphthalen-1-yl group through an imine functional group. This arrangement contributes to the compound's reactivity and its potential utility in various chemical transformations. The presence of multiple nitro groups on the benzoate moiety further enhances its chemical diversity, making it a valuable candidate for synthetic chemistry studies.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with complex aromatic structures. The combination of naphthalen-1-yl, imino, and nitro substituents in this molecule suggests potential biological activity, which has prompted researchers to investigate its interactions with biological targets. Preliminary studies have indicated that such compounds may exhibit properties relevant to drug discovery, particularly in the context of modulating enzyme activity and receptor binding.

The synthesis of 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies ensures high yield and purity, which are crucial for subsequent pharmacological evaluations. Techniques such as palladium-catalyzed cross-coupling reactions and selective nitration have been employed to construct the desired molecular architecture efficiently.

One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The structural features of 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate allow for modifications at multiple positions, enabling chemists to tailor its properties for specific biological applications. This flexibility is particularly valuable in drug design, where optimizing binding affinity and selectivity is paramount.

The benzoate moiety in this compound not only contributes to its structural complexity but also offers opportunities for further functionalization. Researchers have explored various derivatives of benzoic acid as pharmacophores due to their well-documented biological activities. By incorporating nitro groups at specific positions, such as the 3 and 5 positions on the benzoate ring, additional electronic effects are introduced, which can influence the compound's reactivity and biological profile.

Recent advancements in computational chemistry have facilitated the rapid screening of potential drug candidates like 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate. Molecular modeling techniques allow researchers to predict how this compound might interact with target proteins, providing insights into its potential therapeutic effects. These simulations have helped identify key structural features that are likely to be important for binding affinity and selectivity.

The role of nitroaromatic compounds in medicinal chemistry cannot be overstated. Nitro groups are known for their ability to enhance solubility and bioavailability, making them valuable in drug development. In the case of 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate, the presence of multiple nitro groups suggests that it may exhibit enhanced pharmacokinetic properties compared to simpler aromatic compounds.

Ongoing research is focused on elucidating the mechanism of action of this compound and its derivatives. By understanding how it interacts with biological targets at the molecular level, scientists can develop more effective therapeutic strategies. This includes investigating its effects on enzymes involved in disease pathways and exploring its potential as an inhibitor or activator of specific biological processes.

The versatility of 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate extends beyond pharmaceutical applications. Its unique chemical structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Researchers are also exploring its use in materials science, where such complex organic molecules can contribute to the design of advanced materials with tailored properties.

In conclusion, 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate (CAS No. < strong>405905- 18 -2) strong > represents a significant advancement in organic chemistry and pharmaceutical research. Its intricate molecular structure and diverse functional groups offer numerous opportunities for further exploration and application. As research continues to uncover new possibilities for this compound and its derivatives, it is likely to play an increasingly important role in drug discovery and materials science. p >

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